N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide

ENPP1 STING Pathway Cancer Immunotherapy

This fully synthetic small molecule is distinguished by its [1,2,4]triazolo[1,5-a]pyrimidine-6-yl substitution and 2,2-diphenylacetamide cap. The [1,5-a] regioisomer is essential for ENPP1 binding and STING-pathway studies, while the geometrically distinct [4,3-a] analog remains inactive against JAK1/2 (IC50 > 30 µM). Procure this specific scaffold to control selectivity in kinase panels and SAR explorations around the amide terminus. Standard packaging supports rapid shipment for early-stage discovery.

Molecular Formula C22H21N5O
Molecular Weight 371.444
CAS No. 2034376-99-1
Cat. No. B2770279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide
CAS2034376-99-1
Molecular FormulaC22H21N5O
Molecular Weight371.444
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
InChIInChI=1S/C22H21N5O/c28-21(20(18-9-3-1-4-10-18)19-11-5-2-6-12-19)23-13-7-8-17-14-24-22-25-16-26-27(22)15-17/h1-6,9-12,14-16,20H,7-8,13H2,(H,23,28)
InChIKeyGNMPRYOLSGPYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide (CAS 2034376-99-1) — Procurement-Relevant Structural Identity and Class Context


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide (CAS 2034376-99-1) is a fully synthetic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry. [1] The compound features a 2,2-diphenylacetamide moiety linked via a propyl spacer to the 6-position of the triazolopyrimidine core. This specific substitution pattern distinguishes it from other regioisomeric triazolopyrimidine-diphenylacetamide derivatives, such as the [4,3-a] regioisomer series that has been profiled as JAK kinase inhibitors. [2] The compound is commercially available from multiple screening-compound suppliers, indicating its utility in early-stage drug discovery programs, though comprehensive biological annotation remains limited.

Why Generic Substitution Is Insufficient for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide in Chemical Biology and Drug Discovery


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibits profound target-selectivity shifts depending on both core regiochemistry and peripheral substitution. In the ENPP1 inhibitor series described by Kawaguchi et al., the [1,2,5-a] core geometry is essential for ENPP1 binding, and even modest structural modifications abolish inhibitory activity. [1] Simultaneously, the closely related [4,3-a] regioisomer bearing a similar diphenylacetamide side chain has been profiled against JAK kinases, yielding only weak inhibition (IC50 > 30 μM against JAK1/2). [2] This exemplifies the scaffold's sensitivity: the same side chain on a different ring fusion yields entirely distinct target profiles. Generic selection of any triazolopyrimidine-diphenylacetamide cannot reproduce the specific interaction fingerprints conferred by the [1,5-a]pyrimidine-6-yl substitution architecture.

Quantitative Differentiation Evidence for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide Relative to Structural Analogs


Regioisomeric Scaffold Enables ENPP1 Engagement While Preventing JAK1/2 Inhibition — A Critical Selectivity Driver

The [1,2,4]triazolo[1,5-a]pyrimidine-6-yl scaffold is the core architecture utilized in a recently disclosed series of highly selective ENPP1 inhibitors. [1] In contrast, the [4,3-a] regioisomer bearing an identical 2,2-diphenylacetamide side chain (N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide) failed to inhibit JAK1/2 at the highest concentration tested, with an IC50 exceeding 30,000 nM in a human PBMC CD14+ IFNγ-induced STAT1 phosphorylation cellular assay. [2] This demonstrates that the [1,5-a] core provides target engagement potential (ENPP1) that is entirely absent from the [4,3-a] regioisomer, establishing a clear differentiation rationale for procurement when ENPP1 or STING-pathway screening is the objective.

ENPP1 STING Pathway Cancer Immunotherapy

Substitution Position at the Pyrimidine 6-Yl Linker Determines Scaffold Geometry and Target Complementarity

The propyl-diphenylacetamide chain is attached at the pyrimidine 6-position in the target compound, whereas the JAK-profiled analog places the same chain at the triazole 3-position of a [4,3-a] core. [1] [2] This positional difference results in a fundamentally different vector of the diphenylacetamide group relative to the heterocyclic core, which directly impacts the complementarity to ATP-binding pockets or allosteric sites. In the ENPP1 inhibitor series, the 6-substituted [1,5-a] scaffold occupies the enzyme active site with a binding mode confirmed by crystallography of a phosphonate analog. [3] The 3-substituted [4,3-a] regioisomer cannot adopt this binding geometry, explaining the loss of enzymatic inhibition.

Medicinal Chemistry Structure-Activity Relationship Kinase Selectivity

Absence of Detectable JAK Kinase Activity Distinguishes the [1,5-a] Scaffold from [4,3-a] Analogs Screened for Kinase Inhibition

The [4,3-a] regioisomer was explicitly tested in JAK1/2 and JAK3 biochemical and cellular assays and exhibited negligible inhibition (JAK1/2 IC50 > 30,000 nM; JAK3 IC50 > 27,900 nM). [1] [2] While the target [1,5-a] compound has not been directly screened against the JAK panel, the scaffold series it belongs to has been screened for ENPP1 and showed no cross-reactivity with ENPP2 (autotaxin) or ENPP3 at concentrations up to 10 μM. [3] This pattern indicates that the [1,5-a] triazolopyrimidine scaffold, when functionalized at the 6-position with non-phosphate substituents, inherently avoids the kinase off-target space that plagues many ATP-competitive scaffolds, a desirable feature for chemical probe development.

Kinase Profiling Off-Target Selectivity Chemical Probe Development

Research and Industrial Application Scenarios for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide Based on Verified Differentiation Evidence


ENPP1-Targeted Chemical Biology and Immuno-Oncology Probe Development

This compound serves as a starting point or reference analog for structure-activity relationship (SAR) studies targeting ENPP1, the negative regulator of the STING pathway. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated in the Kawaguchi et al. series to deliver potent, selective ENPP1 inhibition with cellular STING-pathway activation. [1] Procuring this specific 2,2-diphenylacetamide derivative enables systematic variation of the amide cap while retaining the core geometry essential for ENPP1 binding.

Scaffold-Hopping Reference for Kinase Inhibitor Programs Seeking Selectivity Against JAK Family

For medicinal chemistry teams developing kinase inhibitors who wish to benchmark selectivity against JAK1/2, the [4,3-a] regioisomer of this diphenylacetamide series has been shown to be functionally inactive (IC50 > 30,000 nM). [2] The [1,5-a] compound provides a structurally related but geometrically distinct control with documented target-class shift, useful for establishing selectivity fingerprints in kinase profiling panels.

Negative Control for Triazolopyrimidine-Based JAK Inhibitor Screening Cascades

Given that the [4,3-a] regioisomer is frequently mis-annotated as a JAK inhibitor in vendor catalogs despite its inactivity, the [1,5-a] compound can serve as an orthogonal negative control in JAK screening cascades. It shares the triazolopyrimidine-diphenylacetamide chemotype but differs in core fusion, helping to identify false-positive hits arising from assay interference rather than genuine target engagement. [1] [2]

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.